molecular formula C16H22N2O2 B2759185 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide CAS No. 1311640-49-9

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide

Cat. No. B2759185
CAS RN: 1311640-49-9
M. Wt: 274.364
InChI Key: OMIXJBCAQXVKHS-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells, fungi, and bacteria. It has been found to target various cellular processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide in lab experiments include its potent activity against cancer cells, fungi, and bacteria, as well as its low toxicity and good pharmacokinetic properties. However, its limitations include the need for further studies to determine its efficacy and safety in humans, as well as the potential for resistance development in cancer cells and microorganisms.

Future Directions

For research on 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide include the development of new derivatives with improved activity and selectivity, the evaluation of its efficacy and safety in human clinical trials, and the investigation of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide involves the reaction between 2-hydroxybenzyl alcohol and N-(1-cyano-1,3-dimethylbutyl)acetamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further reactions.

Scientific Research Applications

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(2)9-16(3,12-17)18-15(19)11-20-10-14-7-5-4-6-8-14/h4-8,13H,9-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIXJBCAQXVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide

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